Pretomanid is a synthetic organic compound classified as a nitroimidazole, specifically designed for the treatment of multi-drug-resistant pulmonary tuberculosis. It was developed by the non-profit organization TB Alliance and received approval from the United States Food and Drug Administration in 2019, followed by approval from the European Medicines Agency in 2020. The compound is included in the World Health Organization's Essential Medicines List, highlighting its significance in global health initiatives aimed at combating tuberculosis .
Pretomanid, also known by its developmental code PA-824, was first identified in 2000 during a screening of nitroimidazopyran derivatives for antitubercular activity. Its development was motivated by the need for effective treatments against drug-resistant strains of Mycobacterium tuberculosis. The compound is typically administered in combination with bedaquiline and linezolid as part of the BPaL regimen, which offers a shorter treatment duration compared to traditional therapies .
Pretomanid can be synthesized through a multi-step chemical process. The initial steps involve the preparation of key intermediates, followed by functional group modifications to achieve the final structure. A notable synthesis route includes:
The molecular formula of Pretomanid is , with a molar mass of approximately 359.261 g/mol. Its structure features a nitroimidazole ring, which is crucial for its biological activity against Mycobacterium tuberculosis.
Pretomanid undergoes various chemical reactions that are crucial for its activation and therapeutic action:
The mechanism of action of Pretomanid involves several key processes:
Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to assess purity and stability during formulation development.
Pretomanid has significant applications in scientific research and clinical settings:
CAS No.: 60537-65-7
CAS No.: 142697-76-5
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 2365156-60-9
CAS No.: 62453-16-1